N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative featuring three distinct substituents:
- 4-position: An amine-linked 3,5-dimethoxyphenyl group, contributing aromaticity and electron-donating methoxy substituents.
- 7-position: A methyl group, likely influencing steric and electronic properties.
The 1,8-naphthyridine core is a bicyclic system with nitrogen atoms at positions 1 and 8, conferring π-deficient character and enabling diverse reactivity. The synthesis of such compounds often involves C-amination, as exemplified in 1,8-naphthyridine derivatives (e.g., nitration followed by oxidative amination with KMnO₄) .
Properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-6-7-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-8-4-5-9-26/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHXKVIZBXGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating infectious diseases and cancer. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a naphthyridine core with a pyrrolidine carbonyl moiety and a dimethoxyphenyl substituent. Its molecular formula is C22H24N4O3, and it has a molecular weight of 392.45 g/mol. The presence of multiple functional groups contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity and leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Anti-tubercular Properties : Studies have shown that derivatives of naphthyridine compounds demonstrate significant anti-tubercular activity. For instance, one study reported a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis (Mtb) H37Rv for similar naphthyridine derivatives .
- Broad-spectrum Antibacterial Effects : Other derivatives have shown efficacy against various bacterial strains.
-
Antitumor Activity :
- Compounds with similar structural features have been evaluated for their anticancer properties, with some demonstrating cytotoxic effects on cancer cell lines.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies for this compound indicate that modifications in the chemical structure can significantly influence its biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters potency against specific targets |
| Variation in the carbonyl moiety | Affects binding affinity to enzymes |
| Changes in the naphthyridine core | Impacts overall biological efficacy |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anti-Tubercular Activity :
-
Cytotoxicity Assessment :
- In vitro assays demonstrated that certain naphthyridine derivatives had minimal cytotoxic effects on normal human cells while effectively targeting cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of 1,8-Naphthyridine Derivatives
The table below compares N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine with structurally related compounds, focusing on substituents, synthesis, and functional implications:
Key Findings from Comparative Analysis:
Electronic Effects :
- The pyrrolidine-1-carbonyl group at the 3-position provides moderate electron-withdrawing effects and hydrogen-bonding capacity, distinct from nitro or sulfone groups, which are stronger electron-withdrawing moieties .
- The 3,5-dimethoxyphenylamine at the 4-position introduces electron-donating methoxy groups, which may enhance solubility and π-π stacking interactions compared to simpler aryl or alkyl amines.
Pyrrolidine’s five-membered ring offers conformational flexibility, whereas rigid substituents (e.g., nitro groups) may restrict rotational freedom .
Synthetic Accessibility :
- C-amination at the 4-position is a common strategy across 1,8-naphthyridine derivatives, but yields vary significantly with substituent electronic profiles. For example, nitro-substituted derivatives require harsh oxidative conditions , whereas the pyrrolidine-carbonyl group might enable milder coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
